molecular formula C14H15NO5 B11621651 (4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B11621651
M. Wt: 277.27 g/mol
InChI Key: VAVINVATYRKOAL-UHFFFAOYSA-N
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Description

(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: , commonly referred to as m-DHPG, is a derivative of phenylglycine. It features a pyrrolidine ring with a hydroxymethyl group and a methoxyphenyl substituent. The compound’s systematic name reflects its stereochemistry, with the “4Z” indicating the geometry of the double bond.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: m-DHPG can be synthesized through a multistep process involving cyclization and functional group transformations. One common route starts from , which undergoes cyclization to form the pyrrolidine ring. Subsequent hydroxylation and methylation steps yield m-DHPG.

    Enzymatic Synthesis: Enzymes such as and can catalyze the formation of m-DHPG from precursor molecules.

Industrial Production:: While m-DHPG is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Reactions::

    Oxidation: m-DHPG can undergo oxidation at the hydroxymethyl group, yielding an aldehyde or carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like or are used.

    Reduction: or are common reducing agents.

    Substitution: or can facilitate substitution reactions.

Major Products::
  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted m-DHPG derivatives.

Scientific Research Applications

m-DHPG finds applications in various fields:

    Neuroscience: As an agonist of , it modulates synaptic transmission and plasticity.

    Medicine: Investigated for its potential in treating neurological disorders, including epilepsy and neurodegenerative diseases.

    Chemical Biology: Used as a tool compound to study glutamatergic signaling pathways.

    Industry: Its derivatives may serve as intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

m-DHPG’s primary mechanism involves binding to mGluRs, leading to downstream signaling pathways. Activation of mGluRs affects synaptic plasticity, neurotransmitter release, and neuronal excitability.

Comparison with Similar Compounds

    L-DOPA (levodopa): Unlike m-DHPG, L-DOPA is primarily used to treat Parkinson’s disease.

    DHPG (3,5-dihydroxyphenylglycine): Similar in structure but lacks the methoxyphenyl substituent.

: PubChem Compound Summary: m-DHPG : Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. : Cartmell, J., & Schoepp, D. D.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-(hydroxymethyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C14H15NO5/c1-8(17)11-12(15(7-16)14(19)13(11)18)9-4-3-5-10(6-9)20-2/h3-6,12,16,18H,7H2,1-2H3

InChI Key

VAVINVATYRKOAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CO)O

Origin of Product

United States

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